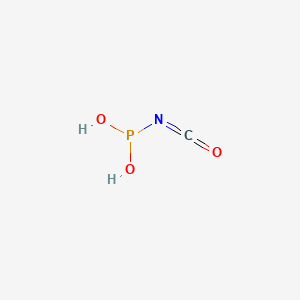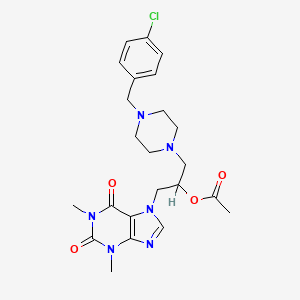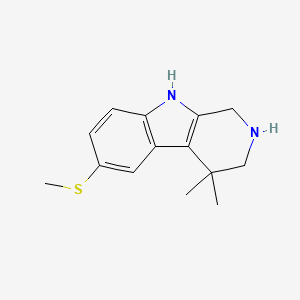
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, and additional tetrahydro and methylthio groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives can be subjected to ozonolysis . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolyl-β-carboline alkaloids, while reduction and substitution reactions can yield various functionalized derivatives .
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of neuroprotective agents and inhibitors of enzymes such as HDAC6 and CDK4.
Neurodegenerative Disease Research: The compound is employed in studies related to neurodegenerative diseases, including the development of potential therapeutic agents.
Alkaloid Synthesis: It serves as a reactant in the synthesis of various alkaloids, which are important in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response regulation . By inhibiting these enzymes, the compound can modulate various biological processes, potentially offering therapeutic benefits in conditions like Parkinson’s disease and cancer .
Comparación Con Compuestos Similares
Similar Compounds
Norharmane: A β-carboline derivative with similar structural features but lacking the tetrahydro and methylthio groups.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Another related compound with a methoxy group instead of the methylthio group.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
13608-26-9 |
|---|---|
Fórmula molecular |
C14H18N2S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
4,4-dimethyl-6-methylsulfanyl-1,2,3,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2S/c1-14(2)8-15-7-12-13(14)10-6-9(17-3)4-5-11(10)16-12/h4-6,15-16H,7-8H2,1-3H3 |
Clave InChI |
FVZIIOPEMFNNML-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C1C3=C(N2)C=CC(=C3)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


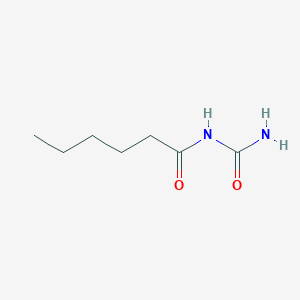

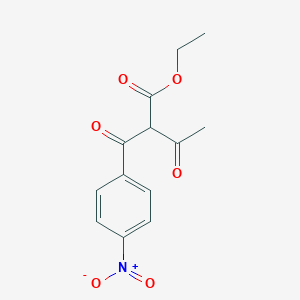
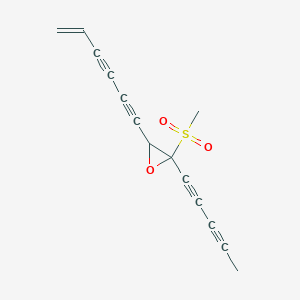
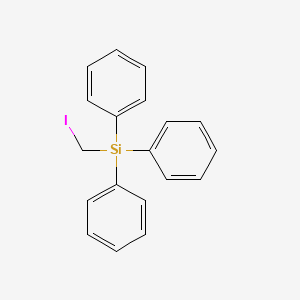
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
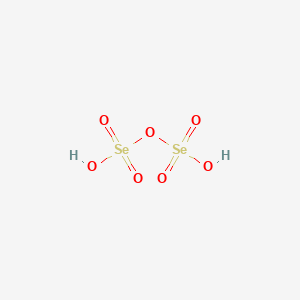
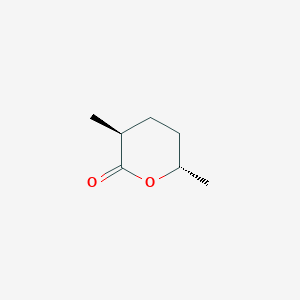
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
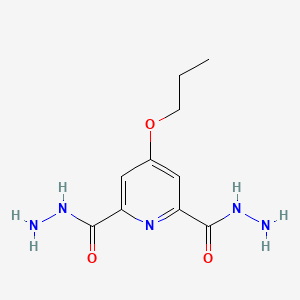
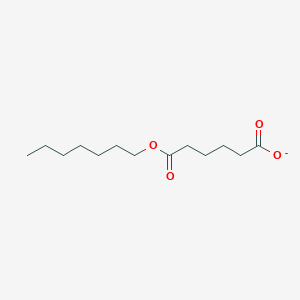
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
